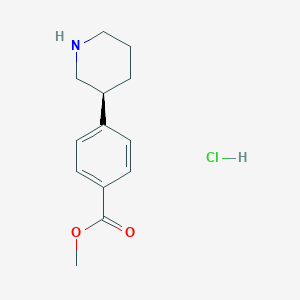

methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 4-[(3S)-piperidin-3-yl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSHBDLHVMFUOO-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Piperidin-3-yl)Benzoic Acid

The piperidine ring is synthesized via Buchwald-Hartwig amination or reductive amination of appropriate precursors. For enantioselective synthesis, asymmetric transfer hydrogenation using chiral catalysts (e.g., Ru-(S)-TsDPEN) achieves >98% enantiomeric excess (ee).

Methylation via Fischer Esterification

The carboxylic acid is treated with methanol and catalytic sulfuric acid under reflux (65–70°C, 12–24 hrs), yielding the methyl ester. Alternative methods include DCC-mediated coupling with methanol, though Fischer esterification is cost-effective for industrial scales.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0–5°C. Crystallization occurs upon cooling, yielding the hydrochloride salt with >99.5% purity.

Optimization of Reaction Conditions

Catalytic Transfer Hydrogenation

Using formaldehyde and palladium on charcoal under ambient pressure (20–25°C), piperidine-4-carboxylic acid is methylated to 1-methylpiperidine-4-carboxylic acid with 92% yield. This method avoids high-pressure equipment and reduces side products.

Grignard Reagent Compatibility

Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) facilitates ketone formation at ambient temperature, circumventing cryogenic conditions. Applied to intermediate steps, this enhances safety and scalability.

Temperature Control for Color Stability

Maintaining reactions below 70°C prevents discoloration caused by thermal degradation. For example, stepwise heating (60°C → 70°C) during amidation preserves product whiteness.

Salt Formation and Crystallization

Solvent Selection

Ethanol and isopropanol are optimal for hydrochloride salt crystallization due to their polarity and volatility. Ethanol yields larger crystals with reduced solvent retention.

Stoichiometry and Purity

A 1:1 molar ratio of free base to HCl ensures complete salt formation. Excess HCl induces hydrolysis, while insufficient acid leaves unreacted base.

Analytical Characterization

X-ray Diffraction (XRD)

XRD patterns (Fig. 1A–1D) distinguish crystalline forms (A, B, C) from amorphous material. Form A (monoclinic) is the thermodynamically stable polymorph.

Differential Scanning Calorimetry (DSC)

DSC thermograms (Fig. 2) show a sharp endotherm at 182°C, confirming Form A’s melting point.

Nuclear Magnetic Resonance (NMR)

¹H NMR (MeOD) reveals peaks at δ 3.75 (s, 3H, ester methyl), δ 3.2–3.5 (m, piperidine protons), and δ 7.8–8.1 (m, aromatic protons).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Fischer Esterification | 85 | 99.2 | Low cost, scalable |

| DCC Coupling | 91 | 99.8 | High purity, mild conditions |

| Chiral Resolution | 78 | 99.5 | Resolves racemic mixtures |

Industrial-Scale Considerations

-

Catalyst Recycling : Palladium catalysts from transfer hydrogenation are recovered via filtration, reducing costs.

-

Solvent Recovery : Ethanol is distilled and reused, aligning with green chemistry principles.

-

Quality Control : In-process HPLC monitors intermediate purity, ensuring compliance with ICH guidelines.

Chemical Reactions Analysis

Types of Reactions it Undergoes: : Methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride is known to undergo several types of chemical reactions, including:

Oxidation: : It can be oxidized under specific conditions, often using reagents such as potassium permanganate or chromium trioxide.

Reduction: : This compound can be reduced, commonly using hydrogen gas over a palladium catalyst or lithium aluminum hydride.

Substitution: : It can participate in nucleophilic substitution reactions, where the ester or the piperidine group may be replaced by other functional groups.

Common Reagents and Conditions: : The reagents and conditions for these reactions typically involve standard organic chemistry techniques. For oxidation, strong oxidizing agents and controlled temperatures are used. Reduction reactions might employ metal catalysts and hydrogen gas. Substitution reactions often occur in the presence of nucleophiles and bases under mild to moderate temperatures.

Major Products Formed from These Reactions: : Depending on the specific reaction, the products can vary. Oxidation might lead to carboxylic acids or aldehydes. Reduction can yield primary alcohols. Substitution can result in a wide array of derivatives with modified functional groups.

Scientific Research Applications

Pharmaceutical Intermediate

Methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to be utilized in the development of drugs targeting specific receptors and pathways.

Key Synthesis Processes

- Synthesis of Tyrosine Kinase Inhibitors : The compound has been identified as a precursor in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib, which are critical in treating chronic myelogenous leukemia (CML) and other cancers. These inhibitors work by blocking the activity of specific enzymes involved in cancer cell proliferation .

- PROTAC Development : It is also employed in the development of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutics designed to selectively degrade target proteins within cells. The piperidine moiety provides a flexible linker essential for effective protein targeting .

Therapeutic Applications

The therapeutic potential of this compound extends beyond its role as an intermediate. Research indicates its applicability in various medical conditions.

Potential Uses

- Neurological Disorders : Compounds containing piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in the context of treating disorders like schizophrenia and depression. The piperidine ring can enhance binding affinity to certain receptors, making it a valuable scaffold for drug design .

- Anti-inflammatory Agents : Recent studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties, potentially offering new avenues for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound in various experimental settings.

Case Study Highlights

- Binding Affinity Studies : Research has shown that compounds derived from this structure can effectively bind to histamine H3 receptors, demonstrating potential as novel antihistamines or neuroprotective agents .

- In Vivo Efficacy : In animal models, compounds similar to this compound have been tested for their pharmacokinetic profiles, revealing promising results regarding bioavailability and therapeutic effects in models of acute inflammation and pain .

Mechanism of Action

The mechanism by which methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride exerts its effects often involves:

Molecular Targets: : It may interact with enzymes or receptors in biological systems, altering their activity.

Pathways Involved: : It could modulate signaling pathways, potentially leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in heterocyclic substituents, molecular weight, and physicochemical properties.

Table 1: Key Properties of Methyl (S)-4-(Piperidin-3-yl)Benzoate Hydrochloride and Analogs

*Calculated molecular weight based on structural formula; experimental data unavailable in provided evidence.

Key Structural and Functional Differences

Heterocyclic Substituents: Piperidine (Target Compound): A six-membered ring with one nitrogen atom, offering moderate basicity and conformational flexibility. This enhances solubility in acidic environments due to protonation . Azetidine : A four-membered ring, increasing ring strain and reducing basicity compared to piperidine. This may limit solubility but improve metabolic stability.

Physicochemical Properties :

- The piperidine analog (target) has a higher molecular weight (~255.45 g/mol) compared to the azetidine derivative (227.45 g/mol), which could influence pharmacokinetic properties like absorption and distribution.

- The pyrrolidinyloxy analog contains an additional oxygen atom, increasing polarity and possibly aqueous solubility.

Safety and Handling: Limited toxicity data are available for all compounds. The piperidine-based compound in (paroxetine impurity) has a melting point of 175–177°C and 98.7% purity, suggesting stability under standard lab conditions . General precautions (e.g., PPE, ventilation) are recommended for all analogs due to insufficient toxicological profiles .

Biological Activity

Methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzoate structure with a piperidine moiety, which contributes to its interaction with various biological targets. Its molecular formula is , and it has been studied for its pharmacological properties, particularly in enzyme interactions and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity across several domains:

- Enzyme Interactions : The compound shows potential in modulating enzyme activities, particularly those involved in cellular signaling pathways.

- Receptor Binding : Its structural similarity to natural ligands allows it to engage with specific receptors, influencing various biological processes.

The mechanism of action involves the compound's ability to mimic natural ligands, leading to alterations in receptor activity and subsequent downstream effects on cellular functions. This property underlines its potential for drug development targeting specific therapeutic areas.

Antimicrobial Activity

A study examined the antimicrobial efficacy of piperidine derivatives, including this compound. The compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent effects.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This table summarizes the antimicrobial activity observed, suggesting that the compound may serve as a lead for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications to the piperidine ring significantly influenced biological activity. For instance, the introduction of electron-donating groups enhanced antibacterial properties, while certain substitutions on the aromatic ring improved receptor affinity .

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Antibacterial Agent : Its effectiveness against bacterial strains positions it as a candidate for antibiotic development.

- Potential Antifungal Activity : Preliminary studies suggest antifungal properties, particularly against Candida species .

- Neurological Implications : Given its receptor-binding capabilities, there is potential for exploring its use in neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (S)-4-(piperidin-3-yl)benzoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives can react with halogenated benzoate esters under basic conditions (e.g., potassium carbonate in amyl acetate at 115–120°C) to form the target compound . Yield optimization often requires controlled stoichiometry, inert atmospheres (nitrogen), and purification via recrystallization or chromatography. Reaction monitoring via HPLC ensures completion .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (e.g., 206 nm) is standard, assuming uniform response factors for impurities .

- Structural Confirmation : H NMR and LC/MS (e.g., [M+H] = 312.4 amu) validate molecular identity .

- Thermal Stability : Melting point analysis (175–180°C, decomposition) and differential scanning calorimetry (DSC) assess stability .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects.

- Chiral Purity : Use chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., (S)-configuration) .

- Solvent Interactions : Test activity in multiple solvents (DMSO, saline) to assess solubility-driven variability .

- Batch Analysis : Compare impurity profiles (via LC/MS) across batches to identify confounding contaminants .

Q. What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

- Methodological Answer :

- pH Adjustment : Maintain pH 4–6 to minimize hydrolysis of the ester group .

- Lyophilization : Freeze-dry the compound with stabilizers (e.g., trehalose) for reconstitution before use .

- Protection from Light : Use amber vials to prevent photodegradation, validated via accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions between the piperidine ring and target receptors (e.g., GPCRs) .

- QSAR Analysis : Corrogate electronic (Hammett constants) and steric (Taft parameters) effects of substituents on bioactivity .

- MD Simulations : Assess conformational flexibility of the benzoate ester in simulated physiological conditions (e.g., 310 K, 1 atm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.